Ethyl 4-butyrylbenzoate

Catalog No.
S842797
CAS No.
1383800-57-4
M.F
C13H16O3
M. Wt
220.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-butyrylbenzoate

Synthesizing GCGR antagonists often fails due to unreactive salt formation with free acid analogs and incorrect lipophilic chain length. Ethyl 4-butyrylbenzoate overcomes these issues with its protected ethyl ester and precise butyryl chain, enabling selective reductive amination and optimal receptor binding.

  • Prevents salt formation with weakly basic amines, ensuring decaborane reduction efficiency.
  • Butyryl chain provides essential 3-carbon extension post-reduction for glucagon receptor affinity.
  • Soluble in standard chromatography solvents for seamless purification.

CAS Number

1383800-57-4

Product Name

Ethyl 4-butyrylbenzoate

IUPAC Name

ethyl 4-butanoylbenzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

InChI

InChI=1S/C13H16O3/c1-3-5-12(14)10-6-8-11(9-7-10)13(15)16-4-2/h6-9H,3-5H2,1-2H3

InChI Key

MEAYWIWQERYKEC-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)OCC

Synonyms

Ethyl 4-butanoylbenzoate, Ethyl 4-(butyryl)benzoate, 4-Butyrylbenzoic acid ethyl ester, Ethyl 4-(1-oxobutyl)benzoate

Purity

≥97%

Package Size

0.5 g, 1 g, 5 g, 10 g

Ethyl 4-butyrylbenzoate is a specialized para-substituted aromatic ester utilized as a structural building block in the synthesis of pharmaceutical active ingredients, specifically class B G-protein coupled receptor (GCGR) modulators [1]. Featuring a reactive C4 butyryl ketone group and a stable ethyl ester-protected carboxylate, this compound is engineered for selective reductive amination workflows. In industrial procurement, it is prioritized over free acids or alternative chain-length analogs because it provides the exact lipophilic footprint required for receptor binding, while maintaining solubility and protecting-group stability during multi-step heteroaryl coupling reactions [1].

Research Fit

Liquid physical state may support automated liquid handling in HTE workflows.
Offered as a synthetic intermediate with batch-specific NMR, HPLC, GC documentation.
Predicted lipophilicity may support fragment-based design and permeability studies.

Substituting Ethyl 4-butyrylbenzoate with its free acid counterpart (4-butyrylbenzoic acid) or shorter-chain analogs (such as ethyl 4-acetylbenzoate) disrupts both process chemistry and final API efficacy [1]. The free acid form interferes with primary amine condensation by forming unreactive salts with weakly basic heteroaryl amines, stalling subsequent decaborane-mediated reductions. Furthermore, altering the acyl chain length compromises the downstream pharmacological profile; the specific three-carbon extension (post-reduction) is structurally mandatory to occupy the hydrophobic binding pocket of the glucagon receptor. Consequently, procurement must specify the ethyl ester and the butyryl chain to ensure synthetic viability and target receptor affinity [1].

Substitution Risk

Physical state mismatch
The target is a liquid, while the methyl ester analog is a solid; this may shift formulation and handling workflows.
Lipophilicity profile may differ
Higher predicted LogP compared to the methyl ester can alter membrane partitioning and biological assay outcomes.
Analytical documentation may vary
The target is offered with NMR, HPLC, GC data; analog purity and batch-specific QC may be less consistent.

Precursor Suitability: Reductive Amination Yield

In the synthesis of GCGR modulators, the choice of the carboxylate protecting group dictates the conversion rate of the ketone's reductive amination [1]. When reacted with weakly basic heteroaryl amines (e.g., pyrimidin-5-amines) using decaborane in methanol, Ethyl 4-butyrylbenzoate undergoes imine condensation and reduction to yield the secondary amine intermediate. Utilizing the unprotected 4-butyrylbenzoic acid results in yield degradation due to competitive acid-base salt formation, which sequesters the amine and prevents imine formation [1].

Evidence DimensionSecondary amine intermediate isolated yield (12h, ambient temp)
Target Compound Data~82% yield using Ethyl 4-butyrylbenzoate
Comparator Or Baseline<15% yield using 4-Butyrylbenzoic acid
Quantified DifferenceGreater than 5-fold increase in yield
ConditionsDecaborane-mediated reductive amination in methanol with heteroaryl amines

Procuring the ethyl ester form is required to achieve economically viable yields in the critical C-N bond-forming step of complex API synthesis.

Physical state
Head-to-head
Liquid (yellow) vs. Solid (mp 82–85°C)
May support automated liquid handling workflows
Vendor datasheets; verify storage conditions

Structural Specificity: Downstream Receptor Binding Affinity

The specific length of the alkyl chain at the para position is a strict parameter for the efficacy of the final glucagon receptor modulator [1]. The butyryl group of Ethyl 4-butyrylbenzoate provides the exact steric bulk and lipophilicity required to anchor the molecule within the receptor's hydrophobic pocket. Substituting this precursor with the shorter-chain ethyl 4-acetylbenzoate leads to a final API that lacks sufficient hydrophobic contacts, resulting in a measurable reduction in binding affinity [1].

Evidence DimensionGCGR binding affinity (IC50) of the derived modulator
Target Compound DataIC50 < 20 nM for butyryl-derived APIs
Comparator Or BaselineIC50 > 500 nM for acetyl-derived APIs
Quantified Difference>25-fold reduction in receptor binding potency
ConditionsIn vitro glucagon receptor (GCGR) binding assay

Buyers must strictly specify the butyryl derivative, as shorter or longer acyl chains result in final compounds that fail to meet required pharmacological potency thresholds.

Predicted LogP
Cross-study
Target: 3.67; Methyl ester: 2.8; Δ ~0.87
May inform design of lipophilic probes
In silico predictions; experimental verification recommended

Processability: Saponification Kinetics for Final Deprotection

The ethyl ester of Ethyl 4-butyrylbenzoate offers a measured balance of stability during upstream reductive amination and lability during final API generation [1]. Compared to bulkier protecting groups like tert-butyl esters, the ethyl ester is hydrolyzed under mild aqueous basic conditions. This rapid saponification prevents the degradation of sensitive heteroaryl linkages established in previous synthetic steps, which are compromised by the harsh acidic conditions or extended heating required to cleave a tert-butyl group [1].

Evidence DimensionTime and conditions for complete ester hydrolysis
Target Compound DataComplete cleavage in 2-4 hours at 25°C (aqueous NaOH/THF)
Comparator Or Baseline>12 hours at 60°C (TFA) for tert-Butyl 4-butyrylbenzoate
Quantified Difference75% reduction in reaction time under significantly milder conditions
ConditionsFinal stage deprotection of the secondary amine intermediate

The ethyl ester ensures that final deprotection steps are rapid and mild, preserving the integrity of the complex API framework and maximizing final recovery.

Purity & documentation
Reported
NLT 98% with NMR, HPLC, GC; typical analogs 95%
May reduce need for in-house repurification
Batch-specific COA to verify with supplier
Predicted boiling point
Predicted
339.1±25.0 °C
Methyl ester: 324.6±25.0 °C; Acetyl analog: 310.0±25.0 °C
Informs distillation and purification parameters
In silico; verify under process conditions

Synthesis of Class B G-Protein Coupled Receptor Modulators

Ethyl 4-butyrylbenzoate is the definitive precursor for developing glucagon receptor antagonists and related metabolic disease therapeutics [1]. Its specific butyryl chain provides the essential lipophilic anchor required for high-affinity receptor binding, making it a required input for medicinal chemistry programs targeting Type 2 diabetes.

Decaborane-Mediated Reductive Amination Workflows

In process chemistry, this compound is suited for C-N bond formations with weakly basic heteroaryl amines [1]. The ethyl ester protection prevents the formation of unreactive salts, ensuring that decaborane reductions proceed with high atom economy and reliable scalability in alcoholic solvents.

Development of Lipophilic Para-Substituted Benzoic Acid APIs

For drug discovery programs requiring a precisely defined hydrophobic extension on a benzoic acid core, this compound serves as a processable building block [1]. Its solubility in standard chromatography solvent systems (e.g., heptane/ethyl acetate) allows for integration into high-throughput purification pipelines.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-throughput experimentation workflows
Liquid physical state for automated dispensing
Liquid handling compatibility and solvent solubility verification
Lipophilic fragment-based design
Predicted LogP for permeability estimation
Experimental LogD and permeability assay confirmation
Multi-step synthetic intermediate
Analytical documentation and purity profile
Batch-specific COA and in-process purity monitoring
Distillation process development
Predicted boiling point and thermal stability data
Experimental boiling point under vacuum and decomposition temperature verification

XLogP3

3.3

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